4-(N-Methylaminocarbonyl)phenylboronic acid
Overview
Description
The compound 4-(N-Methylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is known for its ability to interact with various biological molecules. Phenylboronic acids are of significant interest due to their binding properties with carbohydrates and other diol-containing compounds, which are prevalent in biological systems. Although the provided papers do not directly discuss 4-(N-Methylaminocarbonyl)phenylboronic acid, they do provide insights into the behavior of related phenylboronic acid compounds in biological and chemical contexts.
Synthesis Analysis
The synthesis of related phenylboronic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of arylboronic acids, as described in the first paper, involves the reaction of aryl halides with diborane or catecholborane to yield the boronic acid product . This method could potentially be adapted for the synthesis of 4-(N-Methylaminocarbonyl)phenylboronic acid by starting with an appropriately substituted aryl halide.
Molecular Structure Analysis
The molecular structure of phenylboronic acids is characterized by the presence of a boronic acid group attached to a phenyl ring. This functional group is capable of forming reversible covalent bonds with diols, which is a key feature for its biological interactions. The second paper discusses the binding profile of a phenylboronic acid derivative with N-acetylneuraminic acid (Neu5Ac), highlighting the importance of the boronic acid moiety in forming complexes with biological molecules .
Chemical Reactions Analysis
Phenylboronic acids are known to undergo various chemical reactions, particularly those involving the formation of complexes with diols and other similar molecules. The anomalous binding profile of phenylboronic acid with Neu5Ac, as mentioned in the second paper, indicates that these compounds can form stable complexes with carbohydrates, which may involve intramolecular B-N or B-O bonding . Such reactions are crucial for the application of phenylboronic acids in sensing and targeting specific biological structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. The presence of the boronic acid group imparts unique reactivity and the ability to form complexes with various molecules. The third paper, while not directly related to 4-(N-Methylaminocarbonyl)phenylboronic acid, provides an example of how the physical and chemical properties of a related compound, 4-methyl-N,N'-1,2-phenylene bisoxamic acid, are characterized using techniques such as IR spectroscopy, UV absorption spectrometry, and elementary analysis . These methods could also be applied to study the properties of 4-(N-Methylaminocarbonyl)phenylboronic acid.
Scientific Research Applications
Synthesis and Organic Chemistry
- Arylboronic acids, such as 4-(N-Methylaminocarbonyl)phenylboronic acid, are significant as intermediates in organic synthesis due to their low toxicity, thermal stability, compatibility with functional groups, and insensitivity to water and air (Zhang Da, 2015).
Nanomaterials and Biomedical Engineering
- Phenylboronic acid-containing nanomaterials are used in biomedical engineering for their unique stimuli-responsive characteristics. These materials can form nanoparticles with different morphologies, potentially exhibiting morphology-related effects (U. Hasegawa, T. Nishida, A. J. Vlies, 2015).
Catalysis
- Phenylboronic acids like 2,4-bis(trifluoromethyl)phenylboronic acid have been used as effective catalysts in chemical reactions, such as dehydrative amidation between carboxylic acids and amines (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Drug Delivery Systems
- Modified forms of phenylboronic acid, like phenylboronic acid-modified polyamidoamine, have been developed for drug delivery applications, particularly in targeting cancer cells and gene therapy (Jiebing Yang et al., 2019).
Advanced Bio-Applications
- Phenylboronic acid-decorated polymeric nanomaterials have been used in diagnostic and therapeutic applications, exploiting their ability to form reversible complexes with polyols (Tianyu Lan, Qianqian Guo, 2019).
Optical Modulation
- Phenyl boronic acids have been used to modify single-walled carbon nanotubes (SWNT), impacting their photoluminescence properties and enabling applications in saccharide recognition (B. Mu et al., 2012).
Supramolecular Assemblies
- Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been used in the design and synthesis of supramolecular assemblies, creating structures with specific hydrogen bonding interactions (V. Pedireddi, N. Seethalekshmi, 2004).
Antiviral Applications
- Modified nanoparticles with phenylboronic-acid have shown potential as antiviral therapeutics, particularly against Hepatitis C virus (HCV) (M. Khanal et al., 2013).
Carbohydrate Chemistry
- Phenylboronic acid plays a role in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives (R. Ferrier, 1972).
Glucose-Responsive Materials
- Phenylboronic acid-based materials have been extensively studied for constructing glucose-responsive systems in drug delivery, especially for insulin delivery (Rujiang Ma, Linqi Shi, 2014).
Chemical Engineering
- The applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering have been notable, particularly in self-regulated insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).
Intelligent Bio-Hydrogels
- Cellulose/phenylboronic acid composite bio-hydrogels have been developed for applications in intelligent materials with glucose and pH-responsive behaviors (H. Peng et al., 2018).
Safety And Hazards
4-(N-Methylaminocarbonyl)phenylboronic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If the substance comes into contact with skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
[4-(methylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSYZHFTGONHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378525 | |
Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Methylaminocarbonyl)phenylboronic acid | |
CAS RN |
121177-82-0 | |
Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.